molecular formula C9H14N2O B3030287 3-Amino-3-(4-aminophenyl)propan-1-ol CAS No. 886364-12-1

3-Amino-3-(4-aminophenyl)propan-1-ol

Cat. No.: B3030287
CAS No.: 886364-12-1
M. Wt: 166.22
InChI Key: SCFUGEWKEVDJDU-UHFFFAOYSA-N
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Description

3-Amino-3-(4-aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound features a propan-1-ol backbone substituted with amino groups at the 3-position and on the phenyl ring at the 4-position, making it a valuable building block in organic synthesis and pharmaceutical research. The stereochemistry of the molecule is significant; the (R)-enantiomer is available under the CAS number 1217645-44-7 . As a diamino alcohol, it serves as a key chiral intermediate for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its structure allows it to participate in various chemical reactions, enabling researchers to create libraries of compounds for screening in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should note that handling this material requires appropriate safety precautions. As with similar amino alcohol compounds, it may be corrosive and cause severe skin burns and eye damage . It is recommended to use personal protective equipment and handle the material only in a well-ventilated environment, such as a chemical fume hood . The product may require cold-chain transportation and storage to maintain its stability and purity . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-aminophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFUGEWKEVDJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661549
Record name 3-Amino-3-(4-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-12-1
Record name 3-Amino-3-(4-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 3 4 Aminophenyl Propan 1 Ol

Conventional Synthetic Pathways

Conventional approaches to synthesizing 3-Amino-3-(4-aminophenyl)propan-1-ol typically involve multi-step processes that rely on well-established chemical transformations. These pathways prioritize reliability and the use of accessible starting materials.

Reduction Strategies Involving Nitro-Substituted Precursors

A primary and widely employed strategy for introducing the 4-amino group on the phenyl ring is through the reduction of a corresponding nitro-substituted precursor, such as 3-amino-3-(4-nitrophenyl)propan-1-ol. The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org This reduction can be accomplished using a range of reducing agents and catalytic systems, offering flexibility in terms of reaction conditions and functional group tolerance. organic-chemistry.org

Catalytic hydrogenation is a common method, employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. fiveable.me This process is highly efficient for the reduction of nitroarenes. Another approach involves metal-free reductions, for instance, using trichlorosilane (B8805176) in the presence of a tertiary amine, which provides a mild and chemoselective method for converting nitro groups to amines. beilstein-journals.orgorganic-chemistry.orgscispace.com Additionally, transfer hydrogenation, utilizing hydrogen donors like formic acid with an iron-based catalyst, presents a base-free alternative. organic-chemistry.org The choice of method often depends on the presence of other functional groups within the molecule that must remain unchanged during the reaction.

Table 1: Common Reduction Methods for Aromatic Nitro Groups
MethodCatalyst/ReagentTypical ConditionsKey Features
Catalytic HydrogenationPd/C, PtO₂, Raney NiH₂ gas, various pressures and temperaturesHigh efficiency, widely used in industry.
Transfer HydrogenationIron complexes, Ammonium (B1175870) formateFormic acid or other H₂ donorsAvoids the use of high-pressure hydrogen gas. organic-chemistry.org
Metal-Hydride ReductionNaBH₄ with Ni(PPh₃)₄Protic solvents like ethanol (B145695)Enhances the reducing power of NaBH₄ to act on nitro groups. jsynthchem.com
Metal-Free ReductionTrichlorosilane (HSiCl₃) / Tertiary AmineContinuous-flow or batch conditionsMild, tolerates many functional groups. beilstein-journals.orgorganic-chemistry.org

Amination Reactions in Propanol (B110389) Scaffold Construction

The introduction of the amino group at the third position of the propanol chain is another critical step. Reductive amination is a key method for this transformation. fiveable.me This process typically involves the reaction of a ketone precursor, such as 1-(4-aminophenyl)-3-hydroxypropan-1-one, with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. fiveable.me Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation. fiveable.megoogle.com

Another classical approach that can be adapted for this synthesis is the Mannich reaction. This involves the condensation of a suitable acetophenone (B1666503) derivative with formaldehyde (B43269) and an amine. prepchem.com The resulting aminoketone can then be reduced to form the 3-amino-1-propanol structure. prepchem.com

Advanced and Novel Synthetic Approaches

More recent synthetic methodologies focus on improving efficiency, reducing the number of steps, and controlling the stereochemistry of the final product.

Stereoselective Synthesis of this compound Enantiomers

The carbon atom bearing the amino group in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). The synthesis of single enantiomers is of high importance, particularly for pharmaceutical applications. Advanced methods achieve this through asymmetric synthesis.

One such approach is the asymmetric reduction of a prochiral β-aminoketone precursor. This can be accomplished using chiral catalysts that facilitate the addition of hydrogen from one specific face of the molecule, leading to a high excess of one enantiomer. For example, methods have been developed for producing optically active 3-amino-1-propanol derivatives through the asymmetric reduction of β-aminoketone compounds in the presence of a spiroborate ester catalyst and a hydrogen donor, achieving high enantiomeric excess. google.com Biocatalysis, using enzymes such as imine reductases (IREDs), also offers a powerful tool for stereoselective reductive aminations under mild reaction conditions. nih.gov

One-Pot Reaction Methodologies

One-pot reactions, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of this compound, a hypothetical one-pot approach could involve the simultaneous reduction of the nitro group and reductive amination of a ketone precursor.

While a specific one-pot synthesis for this exact molecule is not detailed in the provided results, related multi-component reactions serve as a proof of concept. For instance, domino protocols have been developed for the direct transformation of nitroarenes into more complex molecules in a single pot. nih.gov Similarly, three-component reactions involving an arylglyoxal, a nitrile, and hydrazine (B178648) hydrate (B1144303) have been used to synthesize complex nitrogen-containing heterocycles in one step, demonstrating the feasibility of combining multiple bond-forming events in a single operation. scielo.org.za

Catalytic Synthesis Pathways for this compound

Catalysis is central to many of the synthetic routes for this compound, enhancing reaction rates and selectivity. In addition to the catalytic hydrogenation of nitro groups, various noble metal catalysts are employed. Rhodium on alumina (B75360) has been shown to be an effective catalyst for the hydrogenation of aromatic amines under mild conditions, such as atmospheric pressure and room temperature in water. tandfonline.com Supported ruthenium catalysts are also used for the hydrogenation of aromatic amines in aqueous systems. google.com

Homogeneous catalysts, typically metal complexes soluble in the reaction medium, offer high activity and selectivity for transformations like the hydrogenation of amides and nitriles, which are related to amine synthesis. acs.org For instance, ruthenium complexes combined with multidentate ligands are effective for these reductions, although they may require high pressures and temperatures. acs.org The development of catalysts that operate under milder conditions and offer greater functional group tolerance is an ongoing area of research.

Table 2: Catalysts in the Synthesis of Aromatic Amines and Related Compounds
Catalyst TypeExampleApplicationAdvantages
HeterogeneousRhodium on alumina (5% Rh)Hydrogenation of aromatic aminesMild conditions (atmospheric pressure, room temp). tandfonline.com
HeterogeneousSupported RutheniumHydrogenation of aromatic bis-methylaminesEffective in water as a solvent. google.com
HomogeneousRuthenium-Triphos complexesHydrogenation of esters and amidesEnables reduction of highly stable functional groups. acs.org
AsymmetricSpiroborate esterAsymmetric reduction of β-aminoketonesProduces optically active products with high enantiomeric excess. google.com

Process Optimization and Scalability in the Synthesis of this compound

Optimizing the synthesis of this compound is crucial for improving efficiency, ensuring product quality, and enabling large-scale production. This involves a systematic investigation of reaction parameters to identify the most favorable conditions.

The efficiency of the synthesis, particularly the catalytic hydrogenation of the nitro-precursor, is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and pressure.

For the reduction of a nitro group, the catalyst's activity and selectivity are paramount. While Raney nickel and palladium on carbon are effective, their performance can be fine-tuned. allindianpatents.com The amount of catalyst used is also a critical factor, with typical ranges being 5% to 20% by weight relative to the starting material. allindianpatents.com The choice of solvent can influence the reaction rate and solubility of the reactants and products; alcoholic solvents like ethanol are often preferred. allindianpatents.com Temperature and pressure are interconnected variables in catalytic hydrogenation. A preferred temperature range for this reduction is between 30-40°C, which offers a balance between reaction rate and prevention of side reactions. allindianpatents.com

The following table outlines some of the key reaction conditions that can be optimized for this synthesis:

ParameterVariableTypical Range/OptionsEffect on Reaction
Catalyst TypeRaney Nickel, Pd/C, Pt/CInfluences reaction rate and selectivity.
Loading5-20% by weightAffects reaction completeness and cost.
Solvent TypeEthanol, MethanolImpacts solubility and reaction kinetics.
Temperature Range25-80°C (preferred 30-40°C)Higher temperatures increase rate but may lead to byproducts. allindianpatents.com
Pressure Hydrogen PressureVaries with reactor designHigher pressure can increase reaction rate.
Reducing Agent AlternativeSnCl2/HCl, Fe/HClOffers non-catalytic routes, may require different workup. allindianpatents.com

Maximizing the yield and purity of this compound requires careful control of the reaction and purification processes. High-performance liquid chromatography (HPLC) is a valuable analytical tool for monitoring the reaction's progress and assessing the purity of the final product, with purities of 99% being achievable. allindianpatents.com

During the workup of the catalytic hydrogenation, the removal of the metal catalyst is a critical step. This is typically done by filtering the reaction mixture through a filter aid. allindianpatents.com Subsequent purification steps may involve distillation of the solvent under vacuum. The final product can be isolated through crystallization by adding a suitable anti-solvent, such as a mixture of ethyl acetate (B1210297) and n-hexane, to the residue. allindianpatents.com

To enhance purity, it is also important to minimize the formation of byproducts. This can be achieved by optimizing the reaction conditions as described in the previous section. For instance, operating at a moderate temperature can prevent over-reduction or other side reactions.

The catalytic hydrogenation of a nitro group is an exothermic reaction, and efficient heat removal is crucial on a large scale to maintain a stable reaction temperature and prevent thermal runaways. The choice of reactor design, such as a stirred tank reactor with a cooling jacket, is important for effective heat management.

Mass transfer of hydrogen gas into the liquid phase can become a rate-limiting step in large reactors. Efficient agitation and sparging systems are necessary to ensure adequate hydrogen availability at the catalyst surface.

The handling and recovery of pyrophoric catalysts like Raney nickel and Pd/C require special safety precautions in an industrial setting. Catalyst filtration and washing must be performed carefully to prevent exposure to air. The ability to recycle the catalyst is also a key economic consideration for a commercially viable process.

The use of pressurized hydrogen gas also necessitates robust reactor systems and adherence to strict safety protocols to mitigate the risks of fire and explosion.

Strategic Use of Protecting Groups in this compound Synthesis

The presence of multiple reactive functional groups—two amino groups and a hydroxyl group—in this compound necessitates a well-thought-out protecting group strategy for many synthetic applications. Protecting groups are used to temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, allowing for selective transformations at other sites in the molecule. jocpr.comneliti.com

In the synthesis of derivatives of this compound, it may be necessary to selectively protect one or both of the amino groups and/or the hydroxyl group. The choice of protecting groups is guided by their stability to the reaction conditions of subsequent steps and the ease of their selective removal.

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). libretexts.org The Boc group is typically stable under basic and nucleophilic conditions but is readily removed with acid. Conversely, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. This differential reactivity allows for an "orthogonal" protection strategy, where one protecting group can be removed selectively in the presence of the other. neliti.com

For the hydroxyl group, common protecting groups include ethers (e.g., benzyl (B1604629) ether) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). Benzyl ethers are robust and can be removed by hydrogenolysis. Silyl ethers offer a range of stabilities depending on the steric bulk of the silicon substituents and are typically removed by fluoride (B91410) ion sources.

The following table summarizes potential protecting groups and their common deprotection methods relevant to the functional groups in this compound:

Functional GroupProtecting GroupAbbreviationCommon Deprotection Conditions
Amino tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl)
BenzyloxycarbonylCbzCatalytic Hydrogenation (H2, Pd/C)
Hydroxyl Benzyl etherBnCatalytic Hydrogenation (H2, Pd/C)
tert-Butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF)

A carefully designed protecting group strategy is essential for the successful multi-step synthesis of complex molecules derived from this compound, enabling precise control over the chemical transformations.

Chemical Reactivity and Derivatization of 3 Amino 3 4 Aminophenyl Propan 1 Ol

Functional Group Transformations of the Primary Amino Group

The presence of two primary amino groups, one aliphatic and one aromatic, offers multiple avenues for functionalization. Their differing basicity and nucleophilicity can potentially allow for selective reactions under controlled conditions.

Acylation: The primary amino groups of 3-Amino-3-(4-aminophenyl)propan-1-ol can readily undergo acylation with reagents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. Given the higher basicity of the aliphatic amine compared to the aromatic amine, selective acylation may be achievable. The reaction of an aromatic substrate with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride is a common method for introducing an acyl group. libretexts.org

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. However, these reactions often lead to a mixture of mono- and poly-alkylated products. A method for selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which serves to both protect and activate the amine group. nih.govorganic-chemistry.org This approach has been successful for various 3-amino alcohols, leading to high yields of the monoalkylated derivatives. nih.govorganic-chemistry.org Friedel-Crafts alkylation is another method where an alkyl group is added to an aromatic ring by reacting an alkyl halide with a Lewis acid. masterorganicchemistry.com

Table 1: Representative Acylation and Alkylation Reactions of Primary Amines

Reaction TypeReagent ExampleProduct TypePotential Conditions
AcylationAcetyl ChlorideAmideBase (e.g., Pyridine), 0°C to RT
AlkylationMethyl IodideAlkylated AmineBase (e.g., K2CO3), Solvent (e.g., CH3CN)
Reductive AminationAldehyde/Ketone, NaBH4Secondary/Tertiary AmineMethanol, RT

The primary amino groups can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are typically reversible and are often carried out under conditions where water is removed to drive the equilibrium towards the product. For instance, the condensation of diamines with aldehydes can lead to the formation of various heterocyclic structures.

Research on the condensation of diacetyl with primary alkylamines has shown that the reaction can yield a mixture of products including iminoquinones and diaminobenzenes, with the product distribution being dependent on the reaction conditions such as solvent and reactant concentrations. nih.gov Similarly, the condensation of 1,8-diaminonaphthalene (B57835) with naphthalene-1,8-dialdehyde has been shown to produce complex heterocyclic systems. researchgate.net

Chemical Modifications of the Primary Hydroxyl Group

The primary hydroxyl group is a versatile functional handle for a range of chemical transformations.

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of reagent determines the extent of oxidation. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid. The oxidation of p-aminophenol has been shown to yield polymeric materials and indophenol (B113434) in low yields, with the initial formation of a p-aminophenoxy free radical. researchgate.net

Table 2: Oxidation Products of the Primary Hydroxyl Group

Oxidizing AgentProduct
Pyridinium Chlorochromate (PCC)3-Amino-3-(4-aminophenyl)propanal
Potassium Permanganate (KMnO4)3-Amino-3-(4-aminophenyl)propanoic acid

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). Acid-catalyzed Fischer esterification is a common method, although it is an equilibrium process. The use of more reactive acylating agents in the presence of a base is often more efficient. A one-pot synthesis of 3-amino-3-phenylpropionic acid esters has been developed using benzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297), followed by esterification with an alcohol in the presence of reagents like thionyl chloride or sulfuric acid. google.com

Etherification: Etherification of the hydroxyl group can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of alcohols, which is particularly effective for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com A process for the etherification of compounds with alcoholic hydroxyl groups involves their reaction with ethylenically unsaturated compounds under the influence of high-energy radiation in the presence of tertiary amines and organic halogen compounds. google.com

Electrophilic Aromatic Substitution on the Aminophenyl Moiety

The aminophenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The amino group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. Given that the para position is already substituted by the 3-aminopropan-1-ol side chain, electrophilic substitution is expected to occur at the ortho positions (positions 2 and 6 on the benzene (B151609) ring).

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For aromatic amines like aniline, the high reactivity of the ring often leads to polysubstitution. To control the reaction and achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide (e.g., by acylation) before carrying out the electrophilic substitution. The amide group is still an ortho-, para-director but is less activating than the free amino group. The amino group can then be regenerated by hydrolysis of the amide.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophileMajor Product
BrominationBr2/FeBr33-Amino-3-(2-bromo-4-aminophenyl)propan-1-ol
NitrationHNO3/H2SO43-Amino-3-(4-amino-2-nitrophenyl)propan-1-ol
SulfonationSO3/H2SO42-Amino-5-(1-amino-3-hydroxypropyl)benzenesulfonic acid

Ring-Closure and Heterocyclization Reactions Involving this compound

The unique 1,3-amino alcohol structure, combined with an additional aromatic amino group, makes this compound a prime candidate for the synthesis of complex heterocyclic structures. These reactions are crucial for introducing conformational rigidity and developing new molecular scaffolds. acs.org

Formation of Oxazinane and Related Cyclic Structures

The 1,3-amino alcohol moiety within this compound is well-suited for cyclization reactions with aldehydes or ketones to form 1,3-oxazinane (B78680) rings. This transformation is a common and efficient method for generating six-membered heterocyclic systems. acs.orgnih.gov Research on analogous 3-amino-3-arylpropan-1-ols has demonstrated that these compounds can be readily converted into 4-aryl-1,3-oxazinanes. acs.org

A typical procedure involves the reaction of the amino alcohol with formaldehyde (B43269). acs.org For instance, the treatment of syn-2-alkoxy-3-amino-3-arylpropan-1-ols with an aqueous solution of formaldehyde in a solvent like tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of cis-5-alkoxy-4-aryl-1,3-oxazinanes. acs.orgnih.gov This reaction introduces a methylene (B1212753) bridge between the nitrogen and oxygen atoms of the 1,3-amino alcohol, effectively creating the oxazinane ring. The resulting oxazinane structures are often stable and can be isolated and purified using standard chromatographic techniques. acs.org

ReactantReagentSolventConditionsProductReference
syn-2-alkoxy-3-amino-3-arylpropan-1-olFormaldehyde (37% in H₂O)THFRoom Temperature, 6 hcis-5-alkoxy-4-aryl-1,3-oxazinane acs.org

This table summarizes a representative reaction for the formation of 1,3-oxazinanes from analogous 1,3-amino alcohols.

The formation of these cyclic structures serves to introduce conformational constraints on the molecule, which can be a valuable strategy in the design of biologically active compounds. acs.org

Cyclization Pathways Leading to Nitrogen-Containing Heterocycles

Beyond the formation of oxazinanes, the structure of this compound offers pathways to other nitrogen-containing heterocycles. The presence of two distinct amino groups allows for the potential synthesis of seven-membered rings, such as diazepanes, or fused bicyclic systems. The development of methods for synthesizing nitrogen-containing fused-polycyclic compounds often relies on cascade cyclization reactions originating from substrates with appropriately positioned functional groups. rsc.org

For example, reactions involving both the aromatic and aliphatic amino groups with a suitable dielectrophile could lead to the formation of a diazepine (B8756704) ring system. The specific reaction conditions and the nature of the electrophile would determine the final structure. The field of heterocyclic chemistry has established numerous strategies for synthesizing diverse ring systems from amino-alcohols and their analogs, which can be converted into a wide array of four-to-eight-membered rings in one or two steps. researchgate.net While specific examples for this compound are not detailed in the reviewed literature, the fundamental reactivity of its functional groups suggests its utility as a precursor to complex N-heterocycles. frontiersin.org

Chemo- and Regioselective Functionalization Studies

A significant challenge in the synthetic manipulation of this compound is achieving selective functionalization of one of its three reactive sites: the aliphatic amine, the aromatic amine, and the primary alcohol. The ability to selectively modify one group while leaving the others intact is crucial for its use as a versatile synthetic intermediate. researchgate.net

The selective acylation of the amino group in amino alcohols is a common challenge in organic synthesis. google.com Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions. Various methods have been developed to achieve this, often involving the formation of a mixed anhydride of the carboxylic acid, which then reacts preferentially with the amine. google.comgoogleapis.com

Conversely, selective O-acylation or O-alkylation requires either the protection of the more reactive amino groups or the use of conditions that favor reaction at the hydroxyl site. researchgate.net For aminophenols, which contain a similarly competitive arrangement of amino and hydroxyl groups, selective O-alkylation can be achieved by first protecting the amino group through condensation with an aldehyde (e.g., benzaldehyde), followed by alkylation of the hydroxyl group and subsequent deprotection. researchgate.netumich.edu

Selective N-alkylation of one amino group over the other, and over the hydroxyl group, presents another layer of complexity. The aliphatic amine is generally more basic and nucleophilic than the aromatic amine, which could be exploited for selective reactions. A method for selective mono-N-alkylation of 3-amino alcohols relies on the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amino group for reaction with an alkyl halide. organic-chemistry.org This approach has proven effective for various 1,3-amino alcohols. organic-chemistry.org Selective N-alkylation of the aromatic amine in aminophenols can be achieved through condensation with an aldehyde followed by reduction with a reagent like sodium borohydride (B1222165). researchgate.netumich.edu

Target SiteReaction TypeStrategyReagentsSubstrate ClassReference
Aliphatic AmineN-AcylationReaction with mixed anhydrideOrganic acid, alkyl sulfonyl chloride, organic baseAmino alcohols google.com
Aliphatic AmineN-AlkylationChelation and activation9-BBN, base, alkyl halide3-Amino alcohols organic-chemistry.org
Hydroxyl GroupO-AlkylationN-protection/deprotectionBenzaldehyde, K₂CO₃, alkyl halide, HClAminophenols umich.edu
Aromatic AmineN-AlkylationReductive AminationAldehyde, Sodium BorohydrideAminophenols researchgate.netumich.edu

This table outlines strategies for the selective functionalization of reactive sites in molecules analogous to this compound.

These studies on related bifunctional molecules provide a foundational framework for developing selective functionalization protocols for the more complex trifunctional structure of this compound.

Applications of 3 Amino 3 4 Aminophenyl Propan 1 Ol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two distinct types of functional groups—amines and a hydroxyl group—renders 3-Amino-3-(4-aminophenyl)propan-1-ol a key starting material for the construction of intricate molecular frameworks. The amino groups, one aromatic and one aliphatic, exhibit differential reactivity, enabling selective chemical modifications. The primary alcohol further expands its synthetic potential.

The aromatic amine can readily participate in reactions such as diazotization, followed by Sandmeyer or Suzuki coupling reactions, to introduce a variety of substituents onto the phenyl ring. The aliphatic amine, being more nucleophilic, can undergo selective acylation, alkylation, or reductive amination. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule, paving the way for the synthesis of complex natural products and other challenging organic targets.

Role in the Development of Biologically Relevant Scaffolds through Chemical Synthesis

The structural motif of an aminophenyl-alkanolamine is prevalent in numerous biologically active compounds. Consequently, this compound serves as an important scaffold for the development of novel therapeutic agents. The two amino groups and the hydroxyl group provide handles for the introduction of pharmacophoric features and for modulating the physicochemical properties of the resulting molecules to enhance their drug-like characteristics.

For instance, the diamino alcohol core can be cyclized to form various heterocyclic systems, such as benzodiazepines, quinoxalines, or other nitrogen-containing heterocycles, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The ability to readily derivatize this scaffold allows for the creation of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Contribution to Polymer Chemistry and Advanced Materials Science as a Monomer or Precursor

In the realm of polymer chemistry, the trifunctional nature of this compound makes it an attractive monomer or cross-linking agent for the synthesis of advanced materials. The two amino groups can react with dicarboxylic acids, diacyl chlorides, or diepoxides to form polyamides, polyimides, or epoxy resins, respectively. The hydroxyl group can either be left as a pendant functional group to impart hydrophilicity or can participate in polymerization reactions, for example, with diisocyanates to form polyurethanes.

The incorporation of this monomer into polymer backbones can lead to materials with enhanced thermal stability, improved mechanical properties, and tailored surface characteristics. The presence of the aromatic ring contributes to rigidity and thermal resistance, while the polar functional groups can enhance adhesion and dye-uptake. These properties are highly desirable in applications such as high-performance coatings, adhesives, and advanced composites.

Utilization as a Chiral Building Block in Asymmetric Synthesis

The carbon atom bearing the aliphatic amino group in this compound is a stereocenter. This inherent chirality makes the resolved enantiomers of this compound valuable building blocks in asymmetric synthesis. Chiral amines and amino alcohols are widely used as chiral auxiliaries, ligands for asymmetric catalysts, and as starting materials for the synthesis of enantiomerically pure pharmaceuticals.

The individual enantiomers of this compound can be employed to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a desired product. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. The use of enantiopure this compound provides a direct and efficient route to chiral drugs and other bioactive molecules.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the chemical environment of each nucleus within 3-Amino-3-(4-aminophenyl)propan-1-ol can be determined.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the para-substituted aminophenyl group would likely appear as two distinct doublets in the downfield region of the spectrum, a characteristic pattern for such substitution. The protons of the propanol (B110389) chain, including those on the carbons bearing the amino and hydroxyl groups, as well as the methylene (B1212753) protons, would each exhibit unique chemical shifts and coupling patterns, providing valuable connectivity information.

The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the carbon atom attached to the amino group, the carbon with the hydroxyl group, and the central methylene carbon would all provide critical data for confirming the carbon skeleton of the compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NH₂)6.6 - 6.8114 - 116
Aromatic CH (meta to NH₂)7.0 - 7.2128 - 130
CH-NH₂4.0 - 4.355 - 60
CH₂ (adjacent to CH-NH₂)1.8 - 2.135 - 40
CH₂-OH3.5 - 3.860 - 65
NH₂ (aromatic)3.5 - 4.5N/A
NH₂ (aliphatic)1.5 - 2.5N/A
OH2.0 - 4.0N/A

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional moieties.

The presence of two amino groups, one primary aromatic and one primary aliphatic, would be indicated by N-H stretching vibrations, typically appearing as a doublet in the region of 3300-3500 cm⁻¹. The O-H stretch of the primary alcohol group would be observed as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Furthermore, C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region, and the C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

Data Table: Expected Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic AmineN-H Stretch3300 - 3500
Aliphatic AmineN-H Stretch3300 - 3500
AlcoholO-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
Aliphatic AmineC-N Stretch1020 - 1250
Primary AlcoholC-O Stretch1000 - 1075

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of a water molecule from the alcohol group, or the cleavage of the carbon-carbon bonds in the propanol chain, would result in specific fragment ions. Alpha-cleavage adjacent to the amino and hydroxyl groups are common fragmentation pathways for such compounds.

Data Table: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Ion Neutral Loss
[M]+[C₉H₁₄N₂O]⁺-
[M-17]+[C₉H₁₁N₂]⁺OH
[M-18]+[C₉H₁₂N₂]⁺H₂O
[M-31]+[C₈H₁₁N₂]⁺CH₂OH
[M-44]+[C₇H₁₀N]⁺CH₂CH₂OH
106[C₇H₈N]⁺-

Note: [M]+ represents the molecular ion.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are crucial for the purification and purity assessment of synthesized compounds. For this compound, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be employed.

TLC would be utilized for rapid monitoring of the reaction progress and for preliminary purity checks. Different solvent systems would be tested to achieve good separation of the product from any starting materials or byproducts.

HPLC, particularly reverse-phase HPLC, would be the method of choice for the quantitative determination of the purity of the final compound. A suitable column and mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid) would be developed to achieve a sharp, symmetrical peak for the compound. The purity would be determined by the area percentage of the main peak in the chromatogram. Preparative HPLC could also be used for the final purification of the compound to a high degree of purity if required.

Q & A

Q. What are the common synthetic routes for 3-Amino-3-(4-aminophenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nitro-group reduction or catalytic hydrogenation. For example, analogous compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol are synthesized via reduction of 3-(4-substituted phenyl)-2-nitropropene using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C . Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) is another scalable method, though excess reducing agents may lead to over-reduction of functional groups. Optimizing solvent polarity (e.g., ethanol vs. THF) and temperature controls byproducts and improves purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical. The hydroxyl (-OH) and primary amine (-NH₂) protons appear as broad singlets (δ 1.5–3.5 ppm), while aromatic protons (4-aminophenyl group) resonate at δ 6.5–7.5 ppm. ¹³C NMR confirms quaternary carbons adjacent to amino groups (~50–60 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (C₉H₁₄N₂O, [M+H]⁺ = 167.1184). Fragmentation patterns distinguish positional isomers.
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry, as demonstrated for structurally similar compounds in Acta Crystallographica reports .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of dust (H335).
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Synthesis: Use enantioselective catalysts (e.g., chiral oxazaborolidines) or chiral auxiliaries during reduction steps. For example, (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is synthesized with >99% enantiomeric excess (e.e.) via asymmetric hydrogenation .
  • Validation: Chiral HPLC with columns like Chiralpak IA/IB and polarimetric analysis confirm e.e. .

Q. What computational strategies predict the biological activity or binding affinity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The dual amino groups may form hydrogen bonds with catalytic sites, while the aromatic ring engages in π-π stacking .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) with activity using datasets from analogs like 3-Amino-3-(4-fluorophenyl)propan-1-ol .

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) influence the derivatization of this compound?

Methodological Answer:

  • Oxidation: The hydroxyl group can be selectively oxidized to a ketone using CrO₃ in acetic acid, but competing amine oxidation may occur. Protect amines with Boc groups (tert-butyloxycarbonyl) before oxidation .
  • Substitution: The primary amine undergoes acylation with acyl chlorides (e.g., acetyl chloride in pyridine) at 0°C to avoid diacylation. Monitor reaction progress via TLC (Rf shift from 0.2 to 0.6 in ethyl acetate/hexane) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer:

  • Impurity Profiling: LC-MS/MS identifies byproducts like over-reduced amines or dimerized species. For example, nitro-group reduction may yield undesired hydroxylamines if H₂ pressure is excessive .
  • Quantification: Use internal standards (e.g., deuterated analogs) and calibration curves with detection limits <0.1% via UV-Vis (λ = 254 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.